molecular formula C12H12N4 B1482036 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098045-72-6

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1482036
CAS RN: 2098045-72-6
M. Wt: 212.25 g/mol
InChI Key: YYWVPQCLSCFSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, also known as EPPN, is a heterocyclic compound with a pyrazole ring structure that has a wide range of applications in scientific research. EPPN is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the effects of drugs on the body.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research. It has been used as a probe to study the effects of drugs on the body, as well as to study the structure and function of proteins. In addition, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has been used to synthesize other compounds, such as the anti-cancer drug erlotinib, and to study the effects of drugs on the brain.

Mechanism Of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it is believed to interact with proteins in the body, which may lead to changes in their structure and function. In addition, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile may interact with receptors in the brain, which could lead to changes in behavior or other physiological effects.
Biochemical and Physiological Effects
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, and to have an effect on the activity of certain receptors in the brain. In addition, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has been shown to have an effect on the metabolism of certain drugs, as well as on the expression of certain genes.

Advantages And Limitations For Lab Experiments

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in a variety of ways. In addition, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is relatively safe to use in laboratory experiments, and it has a low toxicity. However, there are some limitations to using 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in laboratory experiments. For example, it is difficult to separate 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile from other compounds, and its effects on the body are not fully understood.

Future Directions

There are several potential future directions for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile research. One potential direction is to study its effects on the metabolism of other drugs. Another direction is to further investigate its effects on the structure and function of proteins. Additionally, further research could be done to better understand its effects on the brain and other organs. Finally, further research could be done to develop new methods of synthesizing 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile or other compounds.

properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWVPQCLSCFSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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